

Technical Guide: 2,8-dichloroquinazoline

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Compound of Interest

Compound Name: *2,8-Dichloroquinazoline*

Cat. No.: *B1313993*

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Abstract

This technical guide provides a summary of the available synthetic and predicted nuclear magnetic resonance (NMR) spectroscopic data for **2,8-dichloroquinazoline**. Due to the limited availability of experimental NMR data in peer-reviewed literature, this document presents predicted ¹H and ¹³C NMR spectra, offering valuable insights for the characterization of this compound. A detailed experimental protocol for the synthesis of **2,8-dichloroquinazoline** is also included, alongside a general procedure for NMR analysis applicable to quinazoline derivatives.

Synthesis of 2,8-dichloroquinazoline

A plausible synthetic route to **2,8-dichloroquinazoline** involves the reaction of 2-amino-3-chlorobenzaldehyde with urea, followed by chlorination.

Experimental Protocol:

A mixture of 2-amino-3-chlorobenzaldehyde and urea is heated in a sealed vessel. The resulting intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield **2,8-dichloroquinazoline**. The crude product is purified by column chromatography.

Predicted NMR Spectroscopic Data

As experimental NMR data for **2,8-dichloroquinazoline** is not readily available, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established NMR prediction algorithms and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data for **2,8-dichloroquinazoline**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	9.3 - 9.5	Singlet	-
H-5	7.8 - 8.0	Doublet	8.0 - 8.5
H-6	7.5 - 7.7	Triplet	7.5 - 8.0
H-7	7.9 - 8.1	Doublet	7.0 - 7.5

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for **2,8-dichloroquinazoline**

Carbon	Predicted Chemical Shift (δ, ppm)
C-2	155 - 157
C-4	160 - 162
C-4a	128 - 130
C-5	127 - 129
C-6	129 - 131
C-7	126 - 128
C-8	135 - 137
C-8a	148 - 150

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

General Experimental Protocol for NMR Analysis

The following is a general procedure for acquiring NMR spectra of quinazoline derivatives, which can be adapted for **2,8-dichloroquinazoline**.

Sample Preparation:

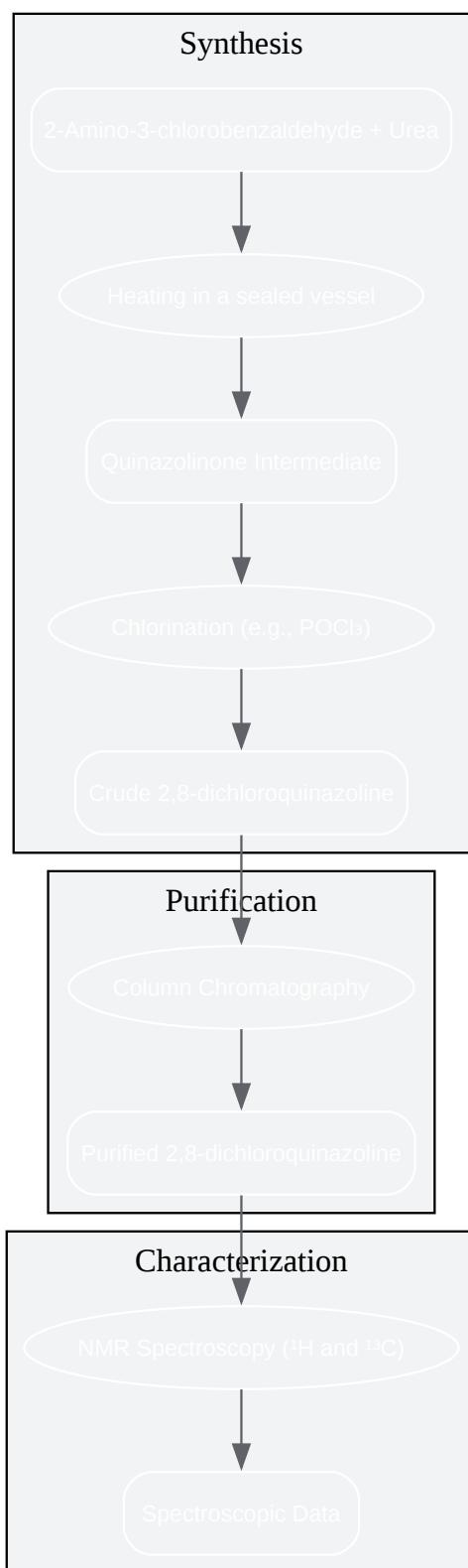
- Dissolve approximately 5-10 mg of the purified **2,8-dichloroquinazoline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- Acquire ^1H NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Acquire ^{13}C NMR spectra on the same instrument, typically at a frequency of 100 MHz.
- Standard pulse programs are used for both ^1H (e.g., 'zg30') and ^{13}C (e.g., 'zgpg30' with proton decoupling) experiments.
- For ^1H NMR, a spectral width of approximately 12 ppm, centered around 6 ppm, is typically sufficient.
- For ^{13}C NMR, a spectral width of approximately 200 ppm, centered around 100 ppm, is generally used.
- The number of scans will depend on the sample concentration, but typically 16-64 scans for ^1H and 1024 or more scans for ^{13}C are adequate.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of **2,8-dichloroquinazoline**.



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Caption: Synthetic and characterization workflow for **2,8-dichloroquinazoline**.

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